molecular formula C15H10INO B1614034 2-(2-Cyanophenyl)-3'-iodoacetophenone CAS No. 898784-31-1

2-(2-Cyanophenyl)-3'-iodoacetophenone

Cat. No.: B1614034
CAS No.: 898784-31-1
M. Wt: 347.15 g/mol
InChI Key: AVZHZRYJIARRFW-UHFFFAOYSA-N
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Description

2-(2-Cyanophenyl)-3’-iodoacetophenone is an organic compound that features both a cyano group and an iodine atom attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Cyanophenyl)-3’-iodoacetophenone typically involves the iodination of 2-(2-cyanophenyl)acetophenone. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions to introduce the iodine atom at the desired position on the phenyl ring .

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the iodination step.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Cyanophenyl)-3’-iodoacetophenone can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products Formed:

    Substitution: Formation of various substituted phenyl derivatives.

    Reduction: Formation of 2-(2-aminophenyl)-3’-iodoacetophenone.

    Oxidation: Formation of 2-(2-carboxyphenyl)-3’-iodoacetophenone.

Scientific Research Applications

2-(2-Cyanophenyl)-3’-iodoacetophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which 2-(2-Cyanophenyl)-3’-iodoacetophenone exerts its effects depends on the specific chemical reactions it undergoes. For example, in Suzuki-Miyaura coupling reactions, the compound acts as an electrophile, where the iodine atom is replaced by a nucleophile in the presence of a palladium catalyst . The cyano group can also participate in various reactions, influencing the overall reactivity and stability of the compound.

Comparison with Similar Compounds

    2-Cyanophenyl derivatives: Compounds like 2-cyanopyridine and 2-cyanophenylamine share the cyano group but differ in other substituents.

    Iodoacetophenone derivatives: Compounds such as 3’-iodoacetophenone and 4’-iodoacetophenone have similar structures but lack the cyano group.

Properties

IUPAC Name

2-[2-(3-iodophenyl)-2-oxoethyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10INO/c16-14-7-3-6-12(8-14)15(18)9-11-4-1-2-5-13(11)10-17/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVZHZRYJIARRFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)C2=CC(=CC=C2)I)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00642323
Record name 2-[2-(3-Iodophenyl)-2-oxoethyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898784-31-1
Record name 2-[2-(3-Iodophenyl)-2-oxoethyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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